4,5-Diphenylfuran-2,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H12O5 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4,5-diphenylfuran-2,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)14-13(11-7-3-1-4-8-11)15(23-16(14)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) |
InChI Key |
QINOJGVGYUNQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C(=O)O)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Pathways for 4,5 Diphenylfuran 2,3 Dicarboxylic Acid
Direct Synthetic Approaches to 4,5-Diphenylfuran-2,3-dicarboxylic Acid
Direct synthetic routes that yield this compound in a single step from acyclic precursors are not prominently documented in chemical literature. The challenges associated with such an approach include poor solubility of the dicarboxylic acid in organic solvents and potential side reactions, such as decarboxylation under the often harsh conditions required for cyclization. Consequently, synthetic strategies almost exclusively proceed through the more soluble and chemically tractable diester derivatives, which are subsequently hydrolyzed in a separate step to afford the final diacid product.
Esterification and De-esterification Strategies for Synthesis of Carboxylic Acid Derivatives
The synthesis of dialkyl esters of this compound is commonly achieved through the reaction of dimethyl acetylenedicarboxylate (B1228247) (DMAD) with an appropriate precursor that provides the 4,5-diphenyl substituents. One established method involves the reaction of benzil (B1666583) (1,2-diphenylethane-1,2-dione) with DMAD.
Another effective approach is the condensation reaction between benzil and a dialkyl dioxosuccinate in the presence of a dehydrating agent, which aligns with the Paal-Knorr furan (B31954) synthesis principles. For instance, reacting benzil with diethyl dioxosuccinate under acidic conditions or with a reagent like phosphorus pentoxide leads to the formation of diethyl 4,5-diphenylfuran-2,3-dicarboxylate.
Table 1: Synthesis of 4,5-Diphenylfuran-2,3-dicarboxylate Esters
| Ester Product | Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Reaction Type |
| Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate | Benzil | Dimethyl acetylenedicarboxylate (DMAD) | - | Cycloaddition |
| Diethyl 4,5-diphenylfuran-2,3-dicarboxylate | Benzil | Diethyl dioxosuccinate | Acid catalyst (e.g., H₂SO₄) | Condensation (Paal-Knorr) |
Once the dialkyl 4,5-diphenylfuran-2,3-dicarboxylate is synthesized and purified, the final step is the hydrolysis of the two ester groups to yield the parent dicarboxylic acid. This transformation is typically accomplished via saponification, which involves heating the diester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solvent system. beilstein-journals.org
The reaction proceeds through the nucleophilic attack of hydroxide ions on the carbonyl carbon of each ester group. Following the reaction, the resulting disodium (B8443419) or dipotassium (B57713) salt of the dicarboxylic acid is treated with a strong mineral acid, such as hydrochloric acid (HCl), to protonate the carboxylate ions and precipitate the final this compound product. sci-hub.se
Table 2: Typical Conditions for Hydrolysis of Furan Diesters
| Starting Material | Reagents | Solvent | Conditions | Product |
| Diethyl 4,5-diphenylfuran-2,3-dicarboxylate | 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) | Ethanol/Water | 1. Reflux 2. Acidification | This compound |
| Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate | 1. Potassium Hydroxide (KOH) 2. Hydrochloric Acid (HCl) | Methanol/Water | 1. Reflux 2. Acidification | This compound |
Cyclization Reactions in the Formation of Furan-2,3-dicarboxylic Acid Skeletons
The formation of the furan ring is the critical step in the synthesis of the target molecule. This is typically achieved through cyclization reactions that construct the heterocyclic core from acyclic precursors.
The Paal-Knorr synthesis is a fundamental and widely used method for the preparation of furans, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. For the synthesis of the 4,5-diphenylfuran-2,3-dicarboxylate skeleton, a suitably substituted 1,4-dicarbonyl compound is required. This can be achieved by the condensation of benzil with diethyl dioxosuccinate. The mechanism involves an initial aldol-type condensation to form an intermediate, which then cyclizes via attack of an enol oxygen onto the remaining carbonyl group. Subsequent dehydration, driven by the formation of the stable aromatic furan ring, yields the final product.
The Mitsunobu reaction is a versatile dehydration reaction that converts a primary or secondary alcohol into a variety of other functional groups, including esters, through a redox process involving triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This reaction can also be employed for intramolecular cyclization to form heterocyclic rings. organic-chemistry.orgorganic-chemistry.org
For the formation of a furan-2,3-dicarboxylic acid skeleton, a hypothetical acyclic precursor bearing a hydroxyl group and a suitable nucleophile positioned in a 1,4-relationship would be required. The Mitsunobu conditions would activate the hydroxyl group, facilitating an intramolecular Sₙ2 reaction to close the ring. While this method is powerful for synthesizing various furanones and other heterocycles, its application for the direct synthesis of the highly substituted 4,5-diphenylfuran-2,3-dicarboxylate system is not a commonly cited route. organic-chemistry.orgnih.gov The synthesis of the required complex acyclic precursor presents significant challenges, making condensation reactions of more readily available components the preferred pathway.
Electrophilic Aromatic Substitution Reactions on Furan Rings
Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings, including the furan nucleus. The furan ring is electron-rich, making it susceptible to attack by electrophiles. However, the reaction conditions must be carefully controlled to avoid polymerization or degradation of the furan ring.
The Friedel-Crafts acylation is a powerful method for introducing acyl groups onto an aromatic ring, and it can be adapted for the synthesis of furan derivatives. organic-chemistry.orglibretexts.orgsigmaaldrich.com This reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgwikipedia.org In the context of synthesizing derivatives related to this compound, a key intermediate could be a furan-dicarboxylic acid anhydride.
The acylation of aromatic compounds with an unsymmetrically substituted cyclic anhydride, such as 2-phenylfuran-3,4-dicarboxylic acid anhydride, has been studied to understand the regioselectivity of the ring-opening. researchgate.net When this anhydride reacts with an aromatic compound in a Friedel-Crafts acylation, it can lead to the formation of a keto-acid, where the aryl group from the aromatic substrate attacks one of the carbonyl carbons of the anhydride. For instance, the reaction of 2,5-diphenylfuran-3,4-dicarboxylic acid anhydride with aromatic hydrocarbons in the presence of aluminum chloride has been shown to produce keto acids. researchgate.net
Similarly, the use of an acid chloride, such as 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride, in Friedel-Crafts acylation has been investigated. This approach avoids the regioselectivity issue inherent in the ring-opening of anhydrides, leading to a single acylated product. researchgate.net
| Furan Reactant | Acylating Agent/Electrophile | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Arene | 2,5-Diphenylfuran-3,4-dicarboxylic acid anhydride | AlCl₃ | Keto acid | researchgate.net |
| Arene | 2-Phenylfuran-3,4-dicarboxylic acid anhydride | AlCl₃ | 2-Phenyl-3-arylcarbonylfuran-4-carboxylic acid | researchgate.net |
| Arene | 3-Methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride | AlCl₃ | 4-Arylcarbonyl-3-methoxycarbonyl-2-phenylfuran | researchgate.net |
The regioselectivity of Friedel-Crafts acylation is a critical aspect, particularly when using unsymmetrical reactants. In the case of acylating a furan ring, the position of substitution is influenced by the electronic and steric properties of the substituents already present on the ring. The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion (RCO⁺) as the electrophile, which then attacks the electron-rich furan ring. sigmaaldrich.comnih.gov
For unsymmetrical furan-dicarboxylic acid anhydrides, the regioselectivity of the acylation is determined by which of the two carbonyl groups is more electrophilic and more sterically accessible. Theoretical studies using density functional theory (DFT) have been employed to predict the reactivity and regioselectivity of Friedel-Crafts reactions on various aromatic compounds. These studies often utilize concepts like global and local nucleophilicity indices to rationalize the observed outcomes.
The electronic properties of the substituents on the aromatic substrate also play a significant role. Electron-donating groups on the aromatic ring increase its nucleophilicity and activate it towards electrophilic attack, often directing the substitution to the ortho and para positions. alexandonian.com Conversely, electron-withdrawing groups deactivate the ring. In the context of a diphenylfuran system, the phenyl groups would influence the electron density distribution within the furan ring, thereby directing the position of acylation.
Heterocyclization Strategies for Fused Diphenylfuran Systems
The synthesis of fused heterocyclic systems containing a diphenylfuran moiety often starts from a pre-functionalized furan derivative. These strategies involve the construction of new rings onto the furan core through cyclization reactions.
A versatile starting material for the synthesis of fused furan systems is 2-amino-4,5-disubstituted-furan-3-carbonitrile. While the specific synthesis from 2-amino-4,5-diphenylfuran-3-carbonitrile is not detailed in the provided search results, analogous transformations with similar substrates provide a clear synthetic pathway. For instance, the synthesis of furo[2,3-d]pyrimidines and furo[3,2-e] alexandonian.comresearchgate.netresearchgate.nettriazolo[1,5-c]pyrimidines has been achieved starting from 2-amino-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile. researchgate.net
The general synthetic route involves the initial reaction of the 2-aminofuran-3-carbonitrile (B147697) with reagents like triethyl orthoformate or triethyl orthoacetate to form an intermediate imidate. This imidate can then be reacted with a binucleophile, such as semicarbazide, to construct the pyrimidine (B1678525) ring, leading to a furo[2,3-d]pyrimidine (B11772683) derivative. researchgate.net Further cyclization of this intermediate can then lead to the formation of the fused triazole ring, yielding the furo[3,2-e] alexandonian.comresearchgate.netresearchgate.nettriazolopyrimidine system. researchgate.netnih.gov
A plausible mechanism for the formation of the triazolopyrimidine ring involves the initial formation of a furo[2,3-d]pyrimidine, which then undergoes further reaction and cyclization. For example, a furo[2,3-d]pyrimidine intermediate can be treated with reagents that facilitate the closure of the triazole ring. researchgate.net
| Step | Reactants | Intermediate/Product | Key Transformation | Reference |
|---|---|---|---|---|
| 1 | 2-Amino-4,5-disubstituted-furan-3-carbonitrile, Triethyl orthoformate/orthoacetate | Ethoxymethyleneamino/Ethoxyethylideneamino furan derivative | Imidate formation | researchgate.net |
| 2 | Imidate intermediate, Semicarbazide | (4-Imino-furo[2,3-d]pyrimidin-3-yl)urea derivative | Pyrimidine ring formation | researchgate.net |
| 3 | Furo[2,3-d]pyrimidine derivative | Furo[3,2-e] alexandonian.comresearchgate.netresearchgate.nettriazolopyrimidine | Triazole ring annulation | researchgate.netnih.gov |
Catalytic and Green Chemistry Approaches in Furan Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methods. In the context of furan synthesis, this translates to the use of solid acid catalysts, such as zeolites, to replace traditional and often hazardous Lewis acids in Friedel-Crafts reactions. ksu.edu.sa Zeolites offer advantages in terms of recyclability, reduced waste generation, and enhanced regioselectivity in some cases. ksu.edu.sa
The synthesis of 2,5-furandicarboxylic acid (FDCA), a structurally related and industrially important furan derivative, has been a major focus of green chemistry research. mdpi.comunive.it Many of these efforts are centered on utilizing biomass-derived starting materials. nih.gov For instance, scalable routes to FDCA have been developed from 2-furoic acid and carbon dioxide, which is a significant advancement as 2-furoic acid can be derived from non-edible lignocellulosic biomass. rsc.org This carbonate-promoted C-H carboxylation avoids the need for late-stage oxidation steps, which are often a source of impurities. rsc.org
While these green methodologies have not been specifically applied to the synthesis of this compound, they represent a promising direction for future research in developing more sustainable routes to this and other polysubstituted furan compounds. The principles of using renewable feedstocks, catalytic processes, and minimizing waste are broadly applicable and will likely shape the future of furan chemistry. mdpi.comnih.gov
Chemical Reactivity and Mechanistic Investigations of 4,5 Diphenylfuran 2,3 Dicarboxylic Acid
Reactions Involving the Furan (B31954) Heterocycle
The furan ring, with its diene character and aromaticity, is a hub of chemical activity. Its reactivity is, however, significantly modulated by the attached phenyl and carboxyl substituents.
Furan and its derivatives are well-known participants in cycloaddition reactions, most notably the Diels-Alder reaction, where they serve as the 4π-electron diene component. quora.comwikipedia.org This [4+2] cycloaddition involves the reaction of the furan diene with a 2π-electron component, known as a dienophile, to form a 7-oxabicyclo[2.2.1]heptene adduct. quora.comorganic-chemistry.org The reaction is concerted, meaning bond formation and breaking occur in a single step through a cyclic transition state. wikipedia.orgyoutube.com
The reactivity of the furan ring in a Diels-Alder reaction is sensitive to the electronic nature of its substituents. In the case of 4,5-Diphenylfuran-2,3-dicarboxylic acid, the electron-withdrawing carboxylic acid groups at the 2 and 3-positions decrease the electron density of the furan ring. This reduction in electron density generally makes the furan less reactive towards electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction. organic-chemistry.org Conversely, the phenyl groups at the 4 and 5-positions can have a more complex electronic influence but primarily add steric bulk around the diene system.
Despite the deactivating effect of the carboxyl groups, cycloaddition can proceed, particularly with highly reactive dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or maleic anhydride (B1165640) under thermal conditions. pku.edu.cnnih.gov The initial product is an oxabicyclic adduct, which can then undergo subsequent transformations. For instance, these adducts can serve as precursors to highly substituted aromatic compounds through dehydration or other rearrangement reactions. nih.gov
Table 1: Examples of Dienophiles in Furan Cycloaddition Reactions
| Dienophile | Type | Resulting Adduct (General Structure) |
|---|---|---|
| Maleic Anhydride | Alkene (electron-deficient) | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |
| Dimethyl acetylenedicarboxylate (DMAD) | Alkyne (electron-deficient) | 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate derivative |
| Ethylene | Alkene (electron-neutral) | 7-Oxabicyclo[2.2.1]hept-2-ene derivative |
This table presents common dienophiles and the general class of products formed upon reaction with a furan core.
The furan ring is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. chemicalbook.compearson.com In unsubstituted furan, electrophilic attack occurs preferentially at the C2 and C5 positions (α-positions) because the carbocation intermediate formed is better stabilized by resonance, with three resonance structures contributing to its stability compared to only two for attack at C3 or C4 (β-positions). pearson.comquora.com
For this compound, all positions on the furan ring are substituted. Therefore, electrophilic substitution on the furan nucleus itself is highly unlikely due to steric hindrance and the deactivating nature of the two carboxylic acid groups. Instead, electrophilic substitution would be expected to occur on the two pendant phenyl rings.
Transformations at the Carboxylic Acid Functionalities
The two adjacent carboxylic acid groups on the furan ring are the primary sites for a variety of functional group transformations, including the formation of amides, anhydrides, and decarboxylation products.
The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. The direct reaction of a carboxylic acid with an amine is often difficult as it typically results in the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com To facilitate amide bond formation from this compound, either high temperatures or the use of coupling agents and catalysts are necessary. acs.orgsci-hub.se
A common strategy involves activating the carboxylic acid groups. This can be achieved using a variety of reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group. Subsequent reaction with a primary or secondary amine then yields the corresponding diamide (B1670390) derivative.
Table 2: Common Methods for Amidation of Dicarboxylic Acids
| Method | Reagents/Catalysts | Conditions | Description |
|---|---|---|---|
| Thermal Amidation | Amine, Heat (>160 °C) | High temperature, often with water removal | Direct condensation, limited to stable substrates. mdpi.com |
| Carbodiimide Coupling | DCC, EDC with HOBt or DMAP | Mild, room temperature | Forms a reactive O-acylisourea intermediate. |
| Phosphonium-based Reagents | BOP, PyBOP | Mild, room temperature | Forms a reactive phosphonium (B103445) ester. |
| Acid Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by amine | Two steps, often requires base | Converts carboxylic acids to highly reactive acyl chlorides. |
This table summarizes prevalent methods applicable to the synthesis of diamides from dicarboxylic acids like this compound.
The reaction of this compound with two equivalents of an amine in the presence of a suitable coupling agent would yield the corresponding N,N'-disubstituted 4,5-diphenylfuran-2,3-dicarboxamide. The choice of amine and reaction conditions allows for the synthesis of a diverse library of diamide derivatives. nih.govresearchgate.net
Dicarboxylic acids that have their carboxyl groups positioned vicinally (on adjacent carbons), such as this compound, can readily undergo intramolecular dehydration to form a cyclic anhydride. libretexts.org This cyclization is typically achieved by heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride or by using reagents such as oxalyl chloride or thionyl chloride. nih.govresearchgate.net
The resulting product would be 4,5-Diphenylfuran-2,3-dicarboxylic anhydride, a five-membered ring fused to the furan heterocycle. This cyclic anhydride is a reactive species, susceptible to nucleophilic attack. nih.gov The strain of the five-membered ring and the presence of two electrophilic carbonyl carbons make it an excellent acylating agent. It can react with various nucleophiles, leading to the ring-opening of the anhydride and the formation of mono-functionalized derivatives. For example, reaction with an alcohol would yield a monoester-monoacid, while reaction with an amine would produce a monoamide-monoacid.
Decarboxylation, the removal of a carboxyl group as carbon dioxide, from aromatic carboxylic acids typically requires harsh conditions. However, the reactivity of furan-based carboxylic acids can differ. The decarboxylation of 2,5-furandicarboxylic acid to 2-furoic acid is a known transformation, particularly in biological systems catalyzed by enzymes. nih.govacs.org Chemical methods, such as heating potassium 2-furoate to high temperatures, can also effect decarboxylation. wikipedia.org
For this compound, decarboxylation could potentially proceed in a stepwise manner under thermal or catalytic conditions. The loss of the first molecule of CO₂ would yield 4,5-diphenylfuran-2-carboxylic acid. Removal of the second carboxyl group, which is no longer adjacent to another, would likely require more forcing conditions to produce 3,4-diphenylfuran. The specific conditions and the stability of the intermediates would determine the final product distribution. The presence of catalysts, such as copper salts, which are often used in decarboxylation reactions, could facilitate this transformation.
Therefore, this article cannot be generated according to the specified outline and content requirements due to the lack of available scientific literature on the subject compound.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of 4,5-Diphenylfuran-2,3-dicarboxylic acid is expected to be dominated by signals from the aromatic protons of the two phenyl groups and the acidic protons of the carboxylic acid moieties.
Carboxylic Acid Protons (-COOH): The two protons of the carboxylic acid groups are highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. These protons would typically appear as a broad singlet far downfield, generally in the region of 12.0-14.0 ppm. The broadness of the signal is a result of chemical exchange and hydrogen bonding. Addition of a D₂O shake would cause this signal to disappear, confirming the presence of exchangeable acidic protons.
Phenyl Protons (-C₆H₅): The two phenyl groups at the C4 and C5 positions contain a total of ten protons. Due to the substitution on the furan (B31954) ring, these protons would likely appear as complex multiplets in the aromatic region, typically between 7.2 and 7.8 ppm. The specific chemical shifts would be influenced by the electronic effects of the furan ring and the carboxylic acid groups, as well as the rotational conformation of the phenyl rings. The protons in the ortho positions are expected to be the most deshielded, followed by the para and then the meta protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenyl Protons | 7.2 - 7.8 | Multiplet | 10H |
The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbons, the furan ring carbons, and the phenyl ring carbons.
Carboxylic Acid Carbons (-COOH): The carbonyl carbons of the two carboxylic acid groups are expected to be the most deshielded carbons in the molecule, appearing in the range of 160-170 ppm.
Furan Ring Carbons: The furan ring has four quaternary carbons (C2, C3, C4, C5). The carbons bearing the carboxylic acid groups (C2 and C3) would be expected around 115-125 ppm. The carbons bonded to the phenyl groups (C4 and C5) would be significantly deshielded and appear further downfield, likely in the 145-155 ppm range.
Phenyl Ring Carbons (-C₆H₅): The phenyl rings would show four distinct signals: one for the ipso-carbon (the carbon attached to the furan ring), and three for the ortho, meta, and para carbons. The ipso-carbon would likely appear around 130-135 ppm. The remaining aromatic carbons would resonate in the typical aromatic region of 125-130 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Phenyl (ortho, meta, para) | 125 - 130 |
| Phenyl (ipso) | 130 - 135 |
| Furan (C2, C3) | 115 - 125 |
| Furan (C4, C5) | 145 - 155 |
While ¹H and ¹³C NMR provide foundational data, multidimensional NMR experiments would be essential for definitive structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons within each phenyl ring, helping to assign the ortho, meta, and para positions. No correlations would be observed for the isolated carboxylic acid protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the phenyl rings to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping long-range (2-3 bond) correlations. Key expected correlations would include those between the phenyl protons and the furan carbons (C4 and C5), and potentially between the carboxylic acid protons and the furan carbons (C2 and C3), confirming the connectivity of the entire molecular structure.
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy techniques, such as FTIR and Raman, provide complementary information about the functional groups and bonding within the molecule.
The FTIR spectrum of this compound would be characterized by the distinct vibrational modes of the carboxylic acid and aromatic groups.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in carboxylic acid dimers.
C-H Stretch: Aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1700 cm⁻¹. The exact position is sensitive to hydrogen bonding; dimerization typically shifts this band to a lower wavenumber.
C=C Stretch: Aromatic C=C stretching vibrations from both the phenyl and furan rings would result in several medium to sharp bands in the 1450-1600 cm⁻¹ region.
C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are expected in the fingerprint region, typically between 1200-1400 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Broad |
| Aromatic Rings | C-H Stretch | 3050 - 3100 | Weak to Medium |
| Carboxylic Acid | C=O Stretch | ~1700 | Strong |
| Aromatic/Furan Rings | C=C Stretch | 1450 - 1600 | Medium to Sharp |
Raman spectroscopy provides complementary data to FTIR, particularly for non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric "ring-breathing" modes of the phenyl and furan rings are typically strong in the Raman spectrum and would be expected in the fingerprint region. The C=C stretching vibrations of the aromatic systems, appearing around 1580-1610 cm⁻¹, are also usually prominent.
C=O Stretch: The carbonyl stretch, while strong in the IR, is also Raman active and would appear near 1700 cm⁻¹.
Symmetric Carboxylate Stretch: If the carboxylic acid were deprotonated, a strong and characteristic symmetric stretching mode would appear around 1400 cm⁻¹. In the acidic form, the C=O stretch is the more dominant feature.
Due to the high degree of conjugation and the presence of multiple aromatic rings, the Raman spectrum of this compound is expected to show strong signals for the skeletal vibrations of the diphenylfuran core.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound through fragmentation analysis. Due to the compound's low volatility, derivatization techniques are essential for certain MS methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct GC-MS analysis of this compound is impractical due to its low volatility and high polarity. Therefore, derivatization is required to convert the carboxylic acid groups into more volatile esters, such as methyl esters or trimethylsilyl (B98337) (TMS) esters. nist.gov
The analysis of furan derivatives and other volatile organic compounds is well-established, often employing a non-polar column like HP-5MS for separation before the compounds enter the mass spectrometer. mdpi.comnih.govmdpi.com In electron ionization (EI) mode, the derivatized molecule would undergo fragmentation. For a TMS derivative, characteristic fragments would likely include the loss of a methyl group (M-15) and cleavage of the TMS group. The fragmentation pattern of the core diphenylfuran structure would provide further structural confirmation. For instance, the mass spectrum for the bis(trimethylsilyl) ester of the related 2,5-furandicarboxylic acid shows a clear molecular ion peak and specific fragmentation patterns that confirm its structure. nist.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification of Dicarboxylic Acids with Derivatization Strategies
LC-MS/MS is a highly sensitive method for quantifying dicarboxylic acids in various matrices. However, the poor ionization and retention of small, polar molecules like dicarboxylic acids on typical reversed-phase columns present a challenge. longdom.org To overcome this, chemical derivatization is employed to enhance sensitivity, improve chromatographic behavior, and facilitate better ionization. longdom.orgnih.gov
A common strategy involves charge-reversal derivatization. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) or dimethylaminophenacyl bromide (DmPABr) react with the carboxylic acid groups. longdom.orgresearchgate.net This reaction converts the acidic analyte, which would ionize poorly in positive mode, into a derivative with a readily protonated site, significantly enhancing its signal in positive ion electrospray ionization (ESI+). longdom.org This approach not only improves sensitivity by orders of magnitude but also increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase LC columns. mdpi.com The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) allows for highly selective and accurate quantification of the derivatized dicarboxylic acid. longdom.org
| Derivatization Reagent | Purpose | Analytical Advantage |
| Trimethylsilyl (TMS)ating agents (e.g., BSTFA) | Increases volatility for GC-MS | Enables separation by gas chromatography and provides characteristic mass spectra. |
| 3-Nitrophenylhydrazine (3-NPH) | Adds a readily ionizable group for LC-MS | Enhances sensitivity in positive ESI mode and improves chromatographic retention. researchgate.net |
| Dimethylaminophenacyl bromide (DmPABr) | Reverses polarity and adds a bulky group for LC-MS | Facilitates charge reversal for enhanced detection and better interaction with the LC column stationary phase. longdom.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Studies
UV-Vis spectroscopy provides insight into the electronic structure of this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The extensive conjugated system in this molecule, which includes the furan ring, two phenyl rings, and two carboxylic acid groups, acts as a chromophore.
This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule is expected to absorb light at longer wavelengths compared to its non-conjugated components. The primary electronic transitions are expected to be of the π → π* type, which are characteristic of unsaturated systems with conjugated double bonds. slideshare.netyoutube.com These transitions are typically intense. youtube.com Additionally, the presence of oxygen atoms with non-bonding electrons in the furan ring and carboxylic acid groups allows for n → π* transitions, which are generally weaker. slideshare.net
The absorption spectrum of the related compound 1,3-diphenylisobenzofuran (B146845) shows a strong absorption maximum (S₀→S₁) around 413 nm, corresponding to a π → π* electronic transition. researchgate.net Given the similar diphenylfuran core, this compound is expected to exhibit strong absorption bands in the UV region, likely between 300-400 nm. researchgate.net The exact position and intensity of the absorption maxima can be influenced by the solvent, a phenomenon known as solvatochromism. Polar solvents can stabilize the excited state differently than the ground state, leading to a shift in the absorption wavelength (either a red shift to longer wavelengths or a blue shift to shorter wavelengths). tanta.edu.eguomustansiriyah.edu.iq
| Transition Type | Involved Orbitals | Expected Wavelength Region | Characteristics |
| π → π | Bonding π to antibonding π | 200-400 nm | High intensity, characteristic of conjugated systems. youtube.com |
| n → π | Non-bonding n to antibonding π | 250-400 nm | Low intensity, involves heteroatoms with lone pairs. slideshare.net |
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. nih.gov This technique is essential for understanding the molecule's conformation and packing in a crystal lattice.
Determination of Crystal System and Space Group
While the specific crystal structure of this compound is not publicly documented, analysis of structurally similar compounds allows for well-founded predictions. A study of various heterocyclic dicarboxylic acids found that they all crystallized in monoclinic space groups. mdpi.com Furthermore, numerous substituted phenyl and diphenyl derivatives also frequently crystallize in the monoclinic system, with common space groups being P2₁/c or I2/a. nih.govntu.ac.uk Some derivatives have also been observed in the triclinic system with a P1 space group. ntu.ac.uk
The crystallization process itself is a critical, often rate-limiting step, requiring the slow formation of a highly ordered crystalline precipitate from a supersaturated solution. nih.gov Once a suitable single crystal is obtained, X-ray diffraction data is collected. The resulting diffraction pattern is then used to solve the crystal structure, revealing the unit cell dimensions, the crystal system (e.g., monoclinic, triclinic), and the space group, which describes the symmetry elements within the crystal. nih.gov For this compound, the final refined structure would detail the planarity of the furan ring and the torsion angles of the phenyl and carboxylic acid substituents relative to the central ring.
| Compound Type | Typical Crystal System | Common Space Groups |
| Heterocyclic Dicarboxylic Acids | Monoclinic | P2₁/c, C2/c |
| Diphenyl Derivatives | Monoclinic, Triclinic | P2₁/c, I2/a, P1 |
Bond Lengths, Bond Angles, and Dihedral Angle Analysis
Detailed experimental values for the bond lengths, bond angles, and dihedral angles of this compound have not been reported. Such data is typically obtained from single-crystal X-ray crystallography, which provides a definitive three-dimensional map of the atomic positions within the crystal lattice.
In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), could provide theoretical predictions for these parameters. However, such theoretical data would require experimental validation for definitive confirmation.
Table 1: Hypothetical Data Table of Selected Bond Lengths for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Bond | Expected Length (Å) |
| C=O | ~1.20 - 1.25 |
| C-O (acid) | ~1.30 - 1.36 |
| O-H | ~0.96 - 0.98 |
| C-C (furan) | ~1.37 - 1.45 |
| C-O (furan) | ~1.36 - 1.38 |
| C-C (aryl) | ~1.38 - 1.40 |
Table 2: Hypothetical Data Table of Selected Bond Angles for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Angle | Expected Angle (°) |
| O=C-O | ~120 - 125 |
| C-C-O (acid) | ~110 - 115 |
| C-O-C (furan) | ~105 - 110 |
| C-C=C (furan) | ~106 - 110 |
Intermolecular Interactions and Hydrogen Bonding Network Characterization
The presence of two carboxylic acid functional groups in this compound strongly suggests that its crystal structure will be dominated by a network of intermolecular hydrogen bonds. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, where the hydroxyl group of one molecule interacts with the carbonyl oxygen of a neighboring molecule, and vice versa. This typically results in a cyclic arrangement.
Beyond these primary dimer formations, the specific arrangement of the molecules in the crystal lattice would give rise to a more extended three-dimensional hydrogen-bonding network. The characterization of this network would involve identifying all significant hydrogen bonds, including their donor and acceptor atoms, the distance between these atoms (D-H···A), and the angle of the hydrogen bond.
A comprehensive crystallographic study would provide a detailed map of these interactions, revealing how the individual molecules self-assemble into a stable crystalline solid.
Table 3: Hypothetical Data Table of Hydrogen Bond Parameters for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···O=C | ~0.97 | ~1.6 - 1.8 | ~2.6 - 2.8 | ~160 - 180 |
Computational and Theoretical Investigations of 4,5 Diphenylfuran 2,3 Dicarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic structures, which are crucial for predicting reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4,5-Diphenylfuran-2,3-dicarboxylic acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine the molecule's most stable three-dimensional conformation.
The geometry optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. In the case of this compound, significant points of interest for optimization would be the rotational angles of the two phenyl groups relative to the furan (B31954) ring and the orientation of the carboxylic acid groups. Steric hindrance between the adjacent phenyl and carboxylic acid groups would likely lead to a non-planar arrangement, with the phenyl and carboxyl groups twisted out of the plane of the furan ring to achieve the lowest energy state.
Electronic state analysis through DFT would provide information on the distribution of electron density, which is key to understanding the molecule's polarity and reactivity.
Hypothetical Optimized Geometry Parameters for this compound
| Parameter | Predicted Value | Rationale |
|---|---|---|
| Dihedral Angle (C-C-Ph1) | ~40-60° | Steric repulsion between the phenyl group at position 4 and the carboxylic acid group at position 3 would force the phenyl ring out of the furan plane. |
| Dihedral Angle (C-C-Ph2) | ~30-50° | The phenyl group at position 5 would also be twisted, though potentially to a lesser extent due to less immediate steric clash compared to the C4-phenyl group. |
| Dihedral Angle (C-C-COOH1) | Variable | The orientation of the carboxylic acid groups can vary, with potential for intramolecular hydrogen bonding between the two carboxyl groups, influencing their final positions. |
| Dihedral Angle (C-C-COOH2) | Variable | Similar to the first carboxylic acid group, its orientation will be influenced by steric factors and potential hydrogen bonding. |
While DFT is a popular choice, other quantum mechanical methods could also be employed. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. These methods can provide highly accurate results but are computationally more expensive. For a molecule of this size, they would be used to benchmark DFT results for key properties.
Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though less accurate, alternative. These could be used for preliminary conformational searches before a more rigorous DFT or ab initio optimization.
Analysis of Reactivity Descriptors and Chemical Bonding
From the electronic structure calculated by quantum chemical methods, various descriptors of reactivity and chemical bonding can be derived. These provide a deeper understanding of how the molecule is likely to behave in chemical reactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the phenyl substituents, which are part of the conjugated π-system. The LUMO is likely to be distributed over the furan ring and the electron-withdrawing carboxylic acid groups. A smaller HOMO-LUMO gap generally implies higher reactivity. The extensive conjugation in this molecule would likely result in a moderate to small energy gap, suggesting it could be chemically reactive.
Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value Range | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.5 eV | Indicates the ionization potential and electron-donating capability. |
| LUMO Energy | -1.5 to -3.0 eV | Indicates the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 eV | A smaller gap suggests higher polarizability and greater chemical reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Different colors on the MEP map indicate regions of different electrostatic potential.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid groups. These regions are susceptible to electrophilic attack and are likely sites for hydrogen bonding.
Positive Potential (Blue): Located around the acidic hydrogen atoms of the carboxylic acid groups, making them prone to nucleophilic attack.
Neutral/Slightly Negative Potential (Green): Spread across the phenyl and furan rings, indicating the delocalized π-electron system.
This distribution of electrostatic potential highlights the molecule's capacity for various types of intermolecular interactions, including hydrogen bonding and electrostatic interactions with other polar molecules.
Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).
For this compound, the presence of both electron-donating (phenyl, furan) and electron-withdrawing (carboxylic acid) groups would lead to moderate values for these indices, indicating a molecule with a balance of electrophilic and nucleophilic character.
Local reactivity indices, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks, providing a more detailed picture of its chemical behavior.
Projected Global Reactivity Indices
| Index | Predicted Value Range | Interpretation |
|---|---|---|
| Electronegativity (χ) | 3.75 - 5.25 eV | A moderate value suggesting a balanced tendency to attract electrons. |
| Chemical Hardness (η) | 1.5 - 2.25 eV | Indicates a moderately soft molecule, consistent with a reactive organic compound. |
| Electrophilicity Index (ω) | 3.1 - 6.1 eV | A significant electrophilicity index suggests the molecule can act as a good electrophile. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental spectra, assigning specific spectral features to molecular motions or electronic transitions, and confirming molecular structures. Methods based on Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost.
Simulated Vibrational (IR and Raman) Spectra
Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. This process yields the harmonic vibrational frequencies and their corresponding intensities. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the vibrational modes associated with its distinct functional groups. researchgate.net
Key vibrational modes for this molecule include:
O-H Stretching: The carboxylic acid groups feature strong, broad O-H stretching vibrations, typically appearing in the IR spectrum. In computational models of dimeric, hydrogen-bonded structures, symmetric and antisymmetric stretching modes can be distinguished. researchgate.net
C=O Stretching: The carbonyls of the dicarboxylic acids produce intense C=O stretching bands. The exact frequency can be influenced by hydrogen bonding and the electronic environment of the furan ring.
C-O Stretching: Vibrations associated with the C-O bonds of the carboxylic acids and the furan ether linkage.
Aromatic C=C Stretching: Phenyl ring and furan ring C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the phenyl rings are also characteristic.
The correlation between calculated and experimental spectra often requires the application of a scaling factor to the computed frequencies to account for anharmonicity and methodological approximations. researchgate.net A database of computed Raman spectra for various compounds, often calculated using accurate hybrid functionals, can serve as a valuable reference for interpreting new experimental data. nih.gov
Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound This table is illustrative and represents typical results from a DFT calculation.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |
|---|---|---|---|---|
| 3580 | 3450 | High | Low | Carboxylic Acid O-H Stretch (monomer) |
| 1785 | 1720 | Very High | Medium | Carboxylic Acid C=O Stretch |
| 1610 | 1585 | Medium | High | Phenyl Ring C=C Stretch |
| 1550 | 1525 | Medium | High | Furan Ring C=C Stretch |
| 1310 | 1280 | High | Medium | Carboxylic Acid C-O Stretch / O-H Bend |
| 1255 | 1225 | Medium | Low | Furan Ring C-O-C Stretch |
Computational NMR Chemical Shift and Coupling Constant Predictions
The prediction of Nuclear Magnetic Resonance (NMR) parameters through quantum-chemical calculations is a well-established method for structure elucidation. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, typically paired with DFT, is the most common approach for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). mdpi.com
For this compound, computational methods can predict:
¹H Chemical Shifts: The chemical environments of the protons on the two phenyl rings would be calculated. Protons in the ortho positions are expected to be shifted downfield due to the anisotropic effect of the furan ring and carboxylic acid groups.
¹³C Chemical Shifts: Distinct signals would be predicted for the different carbon atoms, including the carboxylic acid carbonyls (typically >160 ppm), the furan ring carbons (with C2/C3 and C4/C5 having different shifts due to their substituents), and the carbons of the phenyl rings. The accuracy of ¹³C predictions can be highly dependent on the chosen functional and basis set. researchgate.net
Coupling Constants: Spin-spin coupling constants (J-couplings), such as ³JHH values within the phenyl rings, can also be computed to aid in assigning proton signals and confirming connectivity.
These predictions are sensitive to the molecular geometry and conformation. Therefore, accurate geometry optimization is a prerequisite for reliable NMR predictions. Solvation effects, often modeled using a Polarizable Continuum Model (PCM), can also significantly improve the correlation between theoretical and experimental values. mdpi.com
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative. Atom numbering is based on standard IUPAC rules for the furan ring.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|
| C2, C3 | ~145-155 | Furan ring carbons attached to -COOH |
| C4, C5 | ~130-140 | Furan ring carbons attached to phenyl groups |
| -COOH | ~165-175 | Carboxylic acid carbonyl carbons |
| Phenyl C (ipso) | ~128-132 | Phenyl carbons attached to the furan ring |
| Phenyl C (ortho, meta, para) | ~125-130 | Remaining phenyl carbons |
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is a fundamental tool for investigating the reaction mechanisms involved in the synthesis of complex organic molecules. For a compound like this compound, theoretical modeling can be used to map out the potential energy surface of a proposed synthetic route. This involves locating and characterizing the energies of reactants, intermediates, transition states, and products.
A plausible synthesis could involve a multi-component reaction. For instance, a reaction between an aniline (B41778) derivative, an acetylenedicarboxylate (B1228247), and an aldehyde can lead to substituted furanones. researchgate.net By analogy, a potential synthesis for the diphenylfuran core could be explored computationally.
The process involves:
Reactant and Product Optimization: The geometries of the starting materials and the final this compound molecule are optimized to find their minimum energy structures.
Transition State Searching: For each proposed step in the reaction mechanism, algorithms are used to locate the transition state (TS)—the maximum energy point along the reaction coordinate. This is a critical step, as the structure of the TS provides insight into the bonding changes occurring during the reaction.
Frequency Analysis: A vibrational frequency calculation is performed on all optimized structures. A true minimum energy structure (reactant, product, intermediate) will have all real (positive) frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactant and product of that elementary step.
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy barrier, which is the primary determinant of the reaction rate.
By modeling different potential pathways, computational chemists can predict the most likely mechanism for the formation of the furan ring and the subsequent functionalization to yield the final dicarboxylic acid product. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent.
A typical MD simulation would involve:
System Setup: A model is built consisting of one or more molecules of this compound placed in a simulation box, which is then filled with solvent molecules (e.g., water or an organic solvent).
Force Field Application: A classical force field (like OPLS or AMBER) is used to describe the potential energy of the system. The force field contains parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).
Simulation: Newton's equations of motion are solved iteratively for every atom in the system, generating a trajectory that describes how the positions and velocities of the atoms change over a period of nanoseconds or longer. mdpi.com
Analysis of the resulting trajectory can reveal:
Conformational Preferences: The simulation would explore the rotational freedom of the two phenyl rings and the two carboxylic acid groups relative to the central furan ring. It could identify the most stable (lowest energy) conformations and the energy barriers between them.
Intermolecular Interactions: In a condensed phase simulation, the formation and breaking of intermolecular hydrogen bonds between the carboxylic acid groups of different molecules can be observed. This is crucial for understanding dimerization and crystal packing.
Solvation Structure: The simulation can show how solvent molecules arrange themselves around the solute, providing information on the solvation shell and the specific interactions (e.g., hydrogen bonding with water) that stabilize the molecule in solution.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies using Topological Descriptors
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physical properties. mdpi.com These models rely on numerical descriptors that encode structural information. Topological descriptors are a class of 2D descriptors derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. nih.gov They quantify aspects of molecular size, shape, branching, and connectivity. routledge.com
For this compound, various topological descriptors could be calculated and used in a QSAR/QSPR study. For example, if this molecule were part of a series of compounds tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be built to understand which structural features are important for that activity.
Examples of topological descriptors include:
Wiener Index (W): The sum of distances between all pairs of non-hydrogen atoms in the molecular graph. It relates to molecular volume.
Molecular Connectivity Indices (χ): A family of indices that describe the degree of branching and connectivity in a molecule.
Balaban J Index: A highly discriminating index based on the distances between atoms.
Electrotopological State (E-State) Indices: These indices combine electronic information with topological characterization, providing descriptors for specific atoms or functional groups within the molecule. researchgate.net
The process would involve:
Calculating a set of topological descriptors for this compound and other molecules in the dataset. doi.org
Measuring the biological activity or property of interest for all molecules.
Using statistical methods (e.g., multiple linear regression, partial least squares) to build an equation that relates the descriptors to the activity.
Such a model could then be used to predict the activity of new, unsynthesized furan derivatives, guiding further drug design or materials science efforts.
Table 3: Examples of Topological Descriptors for Molecular Structure This table lists common descriptors that would be calculated for this compound in a QSAR/QSPR study.
| Topological Descriptor | Information Encoded |
|---|---|
| Wiener Index (W) | Molecular size and branching |
| Randić Connectivity Index (¹χ) | Degree of branching in the molecular skeleton |
| Kier & Hall Shape Indices (κ) | Attributes of molecular shape (e.g., linearity, star-shape) |
| Balaban J Index | Complex connectivity based on atom distances |
| Number of Rotatable Bonds | Molecular flexibility |
Advanced Applications and Emerging Research Directions
Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. unito.it The dicarboxylic acid groups on the 4,5-diphenylfuran-2,3-dicarboxylic acid scaffold are ideal for directing self-assembly through strong and directional hydrogen bonds.
Design and Synthesis of Anion Receptors Utilizing Dicarboxylic Acid Moieties
The design of molecules that can selectively bind to anions, known as anion receptors, is a significant area of supramolecular chemistry with applications in sensing, catalysis, and transport. researchgate.net Dicarboxylic acids are excellent building blocks for anion receptors due to the ability of the carboxylic acid protons to act as potent hydrogen-bond donors.
The two carboxylic acid groups of this compound are pre-organized by the rigid furan (B31954) backbone, creating a defined cavity suitable for anion binding. This structural arrangement can chelate an anion through multiple hydrogen bonds, leading to strong and selective recognition. researchgate.net The combination of hydrogen bonding with other non-covalent forces, such as anion–π interactions with the electron-rich phenyl and furan rings, represents a promising strategy for enhancing binding affinity and selectivity. nih.gov Theoretical and experimental studies on similar systems have demonstrated that combining multiple weak interactions can lead to highly effective receptors. nih.gov The synthesis of such receptors would involve leveraging the known reactivity of the furan dicarboxylic acid to build larger, more complex host structures.
Hydrogen Bonding Interactions and Host-Guest Chemistry
Hydrogen bonding is a primary tool for constructing complex supramolecular architectures. unito.it Carboxylic acids are known to form highly stable, self-complementary hydrogen-bonded dimers, a motif known as the R²₂(8) synthon. nih.govibb.waw.pl This predictable interaction allows this compound to self-assemble into well-defined one-dimensional chains or two-dimensional networks. nih.govnih.gov
In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule through non-covalent interactions. libretexts.org By forming extended porous networks through hydrogen bonding, this compound can act as a host for various guest molecules. nih.gov The size and shape of the pores within these networks can be tuned by modifying the molecular structure, potentially leading to materials for selective adsorption and separation. The stability of these host-guest systems relies on a combination of hydrogen bonds, van der Waals forces, and π-π stacking interactions between the host's aromatic rings and the guest. nih.govlibretexts.org
Functional Materials Science and Organic Electronics
The π-conjugated system of this compound, encompassing the furan and phenyl rings, suggests its potential for use in organic electronic materials, where charge transport occurs through conjugated structures. nih.gov
Exploration of Organic Semiconductor Properties
Organic semiconductors are the active components in a range of electronic devices, including transistors and solar cells. Their performance is intrinsically linked to their molecular structure and solid-state packing. nih.govresearchgate.net Materials with extended π-conjugation, like the diphenylfuran core, are essential for efficient charge transport. nih.gov
The investigation of this compound as an organic semiconductor would involve synthesizing the material and fabricating it into thin films to measure key electronic parameters. The dicarboxylic acid groups could influence the material's energy levels (HOMO/LUMO) and promote ordered packing through hydrogen bonding, which can enhance charge carrier mobility. While many organic semiconductors are polymers, small molecules with well-defined structures are also of great interest. nih.gov The inherent processability and potential for structural modification make this compound a target for exploration in next-generation flexible and mechanically robust electronics. nih.govresearchgate.net
Photophysical Investigations and Potential in Organic Light-Emitting Diodes (OLEDs) (referencing related chromophoric systems)
Organic Light-Emitting Diodes (OLEDs) are devices that produce light from a thin film of an organic compound. The color and efficiency of an OLED are determined by the photophysical properties of the emitting material. nih.gov While direct data on this compound is limited, its core chromophore is related to other luminescent organic compounds investigated for OLED applications.
Molecules with donor-π-acceptor (D-π-A) structures often exhibit strong fluorescence suitable for OLEDs. researchgate.net The photophysical properties of such compounds, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly dependent on their molecular structure and environment. researchgate.netresearchgate.net For instance, imidazole-based compounds containing diphenyl groups show tunable emission that can be controlled by external stimuli like acid or heat, making them useful for creating OLEDs with different colors. researchgate.net The table below summarizes the photophysical properties of a related chromophoric system, demonstrating the type of data crucial for evaluating OLED potential.
| Compound | Treatment | Emission Color | CIE Coordinates | Max. Luminance (cd/m²) | Luminance Efficiency (lm/W) |
|---|---|---|---|---|---|
| DPimdPPA | Pristine Film | Warm White | (0.45, 0.43) | ~5400 | 5.2 |
| DPimdPPA | HNO₃ Vapor | Green | (0.28, 0.40) | ||
| DPimdPPA | Heated (240 °C) | Greenish-Blue | (0.35, 0.48) |
Luminescent Complexes for Optoelectronic Applications
Dicarboxylic acids are widely used as ligands to sensitize the luminescence of lanthanide ions (e.g., Eu³⁺, Tb³⁺). The organic ligand absorbs light efficiently (the "antenna effect") and transfers the energy to the metal ion, which then emits light at its characteristic sharp wavelength. rsc.orgnih.gov This process is the basis for highly efficient and color-pure luminescent materials used in displays, lighting, and sensors. rsc.org
Complexes formed between lanthanide ions and ligands similar to this compound have been shown to exhibit strong, characteristic luminescence. rsc.orgnih.gov For example, lanthanide complexes with 4,5-di(3,5-dicarboxylphenoxy)phthalic acid form two-dimensional structures that display intense red (Eu³⁺) or green (Tb³⁺) light emission. rsc.orgnih.gov By mixing different lanthanide ions in a single complex, it is possible to achieve white light emission. nih.gov The table below details the properties of such luminescent complexes, illustrating the potential of this compound to serve as a ligand in similar high-performance optoelectronic materials.
| Complex | Lanthanide Ion(s) | Emission Color | CIE Coordinates | Application Highlight |
|---|---|---|---|---|
| Complex 3 | Eu(III) | Red | Not Specified | Fluorescence sensor for Pb²⁺ ions. nih.gov |
| Complex 5 | Tb(III) | Green | Not Specified | Fluorescence sensor for Pb²⁺ ions. nih.gov |
| Complex 6 | Eu/Gd/Tb | White | (0.330, 0.339) | Close to pure white light emission. nih.gov |
Role as Versatile Synthetic Intermediates and Building Blocks
Precursors for Complex Heterocyclic Scaffolds and Fused Ring Systems
No specific studies detailing the use of this compound as a precursor for complex heterocyclic scaffolds or fused ring systems were identified. While furan-3,4-dicarboxylic acid esters, a related structural isomer, are known to be used as starting materials in the synthesis of various bioactive natural products and novel heterocycles, similar applications for the 4,5-diphenyl substituted version have not been documented in the reviewed literature.
Monomers for Polymer Synthesis and Advanced Polymeric Materials
Chemical Biology Research (Mechanistic Insights and Lead Compound Development)
Investigation of Enzyme Inhibitory Mechanisms (e.g., ArgA inhibitors)
There is no available research on the enzyme inhibitory activity of this compound, including any potential action as an ArgA inhibitor.
Understanding Molecular Interactions at the Protein Binding Site Level
No studies were found that investigate the molecular interactions of this compound at protein binding sites. Research on other furan dicarboxylic acids has shown interaction with proteins like human serum albumin, but this cannot be extrapolated to the specific compound .
Surface Science and Adsorption Studies
Recent advancements in surface science have opened new avenues for the application of complex organic molecules like this compound. Research is increasingly focused on understanding how this and related compounds interact with various surfaces, leading to potential applications in corrosion inhibition and the development of advanced functional coatings. These studies are critical for designing materials with enhanced durability, specific surface properties, and improved performance in demanding environments.
Corrosion Inhibition Mechanisms of Related Dicarboxylic Acids on Metal Surfaces
The protective action of dicarboxylic acids against metal corrosion is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. This inhibition mechanism involves several key steps and is influenced by the molecular structure of the acid.
Organic corrosion inhibitors function by adsorbing onto the metal-electrolyte interface, a process that can be physical (physisorption) or chemical (chemisorption). mdpi.com For dicarboxylic acids, the primary mode of interaction is the chemical adsorption of the carboxylate groups onto the metal, especially on surfaces covered by an oxide film. researchgate.net This interaction can lead to the formation of a stable, insoluble organometallic complex or a salt layer that acts as a physical barrier, isolating the metal from the corrosive environment. researchgate.nettribology.rs This protective film can plug pores and defects in the primary oxide layer, enhancing the material's resistance to corrosive agents. researchgate.net
The effectiveness of these inhibitors is often dependent on their concentration. Studies on various dicarboxylic acids have shown that as the inhibitor concentration increases, the corrosion rate significantly decreases, with inhibition efficiencies reaching over 97% in some cases. mostwiedzy.pl There is a critical concentration at which the inhibitor molecules form a complete, three-dimensional adsorbed monolayer on the metal surface, leading to a significant increase in protection. mostwiedzy.pl
The molecular structure of the dicarboxylic acid plays a crucial role in its inhibition efficiency. Key structural factors include:
Number and Position of Carboxyl Groups: An increase in the number of carboxyl groups generally enhances inhibition efficiency. mostwiedzy.pl For aromatic dicarboxylic acids, the relative positions of these groups on the ring also influence performance. mostwiedzy.pl
Carbon Chain Length: For aliphatic dicarboxylic acids, corrosion inhibition tends to increase with the length of the carbon chain between the carboxyl groups. mostwiedzy.pl
Presence of Other Functional Groups: The inclusion of other groups, such as hydroxyl groups, can sometimes have a secondary, and occasionally detrimental, effect on corrosion resistance. mostwiedzy.pl
| Dicarboxylic Acid Type | Metal Substrate | Inhibition Mechanism | Observed Inhibition Efficiency (IE%) | Reference |
|---|---|---|---|---|
| Aliphatic Dicarboxylic Acids | Aluminum Alloy | Adsorption and formation of a 3D monolayer. | > 97% at optimal concentration | mostwiedzy.pl |
| Aromatic Dicarboxylic Acids | Mild Steel | Adsorption via carboxylate groups, pore plugging. | Dependent on structure and concentration | researchgate.netmostwiedzy.pl |
| Malonic Acid (Sodium Salt) | Steel in Mortar | Effective even in the presence of chlorides. | Considered very effective | researchgate.net |
| 2,2′-bipyridine-3,3′-dicarboxylic acid complexes | Carbon Steel | Adsorption on the metal surface. Complexes show higher efficiency than the ligand alone. | High; Ni(bpda)₂ was most effective | tandfonline.com |
Interaction with Surfaces for Functionalization and Coating Development
The unique structure of furan-based dicarboxylic acids, such as this compound and the more extensively studied 2,5-Furandicarboxylic acid (FDCA), makes them valuable building blocks for high-performance polymers used in functional coatings. rsc.orgblogspot.com The furan ring provides rigidity and desirable thermal properties, while the two carboxylic acid groups allow for polymerization reactions, typically with diols to form polyesters. blogspot.com
The interaction of these molecules with surfaces is fundamental to their application in coatings. The process begins at the monomer stage, where the dicarboxylic acid reacts with other monomers to form a polymer resin. This resin, when applied to a surface, forms a durable film. The adhesion and protective qualities of this film are dictated by the chemical interactions between the polymer and the substrate. For furan-based polyesters, the polar ester groups and the furan ring itself can engage in adhesive interactions with metal or other surfaces.
FDCA, a close structural relative of the subject compound, is considered a top value-added chemical from biomass and a bio-based alternative to petroleum-derived terephthalic acid for producing polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comacs.org The resulting furan-based polyesters, such as polyethylene furanoate (PEF), exhibit enhanced properties that are highly desirable for coatings. blogspot.comresearchgate.net These properties include:
Improved Barrier Properties: PEF demonstrates significantly better gas barrier properties (against O₂, CO₂, and H₂O) compared to conventional PET, which is crucial for protective coatings designed to prevent the ingress of corrosive agents. acs.org
High Thermal Stability: The furan ring imparts a higher glass transition temperature and thermal stability to the polymer, allowing the coatings to perform in a wider range of temperatures. acs.org
Mechanical Strength: These polymers can offer high mechanical strength and rigidity, contributing to the durability and scratch resistance of a coating. acs.org
The development of functional coatings from furan dicarboxylic acids involves synthesizing high-molecular-weight polyesters through melt polycondensation. acs.org These polyesters can then be formulated into coating systems. The surface properties of the final coating, such as wettability, can be tailored by adjusting the chemical structure of the polymer, for instance, by changing the length of the diol used in polymerization. acs.org This allows for the creation of surfaces with specific hydrophobic or hydrophilic characteristics, essential for applications ranging from anti-fouling to self-cleaning coatings.
| Furan-Based Polymer | Key Monomers | Relevant Properties for Coatings | Potential Coating Application | Reference |
|---|---|---|---|---|
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | 2,5-Furandicarboxylic acid, Ethylene Glycol | Excellent gas barrier, high thermal stability, good mechanical properties. | Protective packaging films, anti-corrosion coatings. | blogspot.comacs.orgresearchgate.net |
| Poly(propylene 2,5-furandicarboxylate) (PPF) | 2,5-Furandicarboxylic acid, 1,3-Propanediol | High rigidity, good thermal properties. | Durable and rigid protective coatings. | acs.org |
| Poly(butylene 2,5-furandicarboxylate) (PBF) | 2,5-Furandicarboxylic acid, 1,4-Butanediol | Flexibility combined with good barrier and thermal properties. | Flexible protective coatings. | mdpi.comacs.org |
| Furan-based Polyesters/Alkyd Resins | Furan dicarboxylic acids, various polyols | Improved hardness and durability due to the cyclic furan structure. | General purpose industrial and decorative coatings. | rsc.org |
Conclusion and Future Perspectives in 4,5 Diphenylfuran 2,3 Dicarboxylic Acid Research
Summary of Key Academic Contributions and Research Progress
A thorough examination of scientific databases and academic journals reveals a significant gap in the research concerning 4,5-Diphenylfuran-2,3-dicarboxylic acid. There are no key academic contributions or discernible research progress specifically focused on this compound. The scientific literature is rich with studies on other isomers, such as 2,5-furandicarboxylic acid (FDCA) and 3,4-furandicarboxylic acid, which have been explored for their utility as monomers in polymer synthesis and as building blocks in medicinal chemistry. However, the unique substitution pattern of this compound, with phenyl groups at the 4 and 5 positions and carboxylic acid groups at the 2 and 3 positions, does not appear in the currently accessible body of research. This lack of specific data prevents a summary of academic contributions for this particular compound.
Identification of Unexplored Research Avenues and Persistent Challenges
The absence of dedicated research on this compound itself signifies a wide-open field for chemical exploration. The primary and most persistent challenge is the development of a viable and efficient synthetic route to the molecule. Devising a method to achieve the specific regiochemistry of the four substituents on the furan (B31954) ring is a non-trivial synthetic hurdle that likely contributes to the dearth of research.
Unexplored research avenues are, consequently, numerous and fundamental:
Synthesis: Establishing a reliable synthetic pathway is the first and most critical step. This could involve novel cycloaddition reactions or the functionalization of pre-existing furan rings.
Characterization: Once synthesized, a complete spectroscopic and crystallographic characterization would be necessary to understand its molecular structure and properties.
Physicochemical Properties: Investigation into its solubility, stability, acidity, and electronic properties would provide foundational knowledge.
Reactivity: Exploring the reactivity of the carboxylic acid and phenyl groups, as well as the furan ring itself, could lead to the development of novel derivatives.
Potential Applications: Based on the properties of other diphenylfuran and furan dicarboxylic acid derivatives, potential applications could be hypothesized and tested in areas such as materials science (e.g., as a monomer for specialty polymers with unique thermal or optical properties) or medicinal chemistry (e.g., as a scaffold for new therapeutic agents).
Potential for Synergistic Interdisciplinary Collaborations and Innovations
The potential for this compound to foster interdisciplinary collaboration is significant, contingent on its successful synthesis and characterization.
Organic and Polymer Chemistry: Synthetic organic chemists could collaborate with polymer scientists to explore its use as a monomer. The bulky phenyl groups could impart unique properties such as increased rigidity, thermal stability, or altered solubility to resulting polymers, making them candidates for advanced materials.
Materials Science and Engineering: The photophysical properties of the diphenylfuran core could be of interest to materials scientists for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Medicinal and Computational Chemistry: Medicinal chemists, in collaboration with computational modelers, could investigate the potential biological activity of the molecule and its derivatives. The specific arrangement of functional groups might allow it to act as a ligand for biological targets.
Q & A
Q. What are the common synthetic routes for 4,5-Diphenylfuran-2,3-dicarboxylic acid, and how do reaction conditions influence yield?
The synthesis of furan-dicarboxylic acid derivatives typically involves condensation reactions or functionalization of pre-existing furan cores. For example, substituted furan derivatives can be synthesized via cyclization of dicarboxylic acid precursors or through metal-catalyzed coupling reactions. Reaction conditions such as temperature (e.g., polyphosphoric acid-mediated reactions at 120–150°C), solvent polarity, and catalyst selection (e.g., transition metals or acid catalysts) critically impact yield and regioselectivity. Post-synthesis purification via recrystallization or chromatography is often required to isolate the target compound .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : and NMR (e.g., DMSO-d solvent) identify proton environments and substituent positions. For furan-dicarboxylic acids, characteristic signals include aromatic protons (δ 6.8–7.9 ppm) and carboxylic acid protons (broad signals at δ 12–14 ppm) .
- FT-IR : Carboxylic acid O–H stretching (~2500–3500 cm) and C=O vibrations (~1680–1720 cm) confirm functional groups.
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .
Q. What are the key solubility and stability properties of this compound under varying pH conditions?
this compound exhibits pH-dependent solubility due to its carboxylic acid groups. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) under neutral or alkaline conditions. Stability studies in alkaline environments (e.g., NaOH or KOD solutions) reveal potential degradation pathways, such as decarboxylation or ring-opening, which must be monitored via HPLC or TGA .
Advanced Research Questions
Q. How can this compound be integrated into coordination polymers or metal-organic frameworks (MOFs)?
The dicarboxylate moiety of this compound serves as a linker for constructing porous coordination polymers. For example:
- MOF Design : React with metal nodes (e.g., Cu, Mn) in DMF/ethanol under solvothermal conditions to form 3D frameworks. The phenyl groups enhance hydrophobicity, while the furan core influences pore geometry .
- Functionalization : Post-synthetic modification (e.g., ligand exchange with pyridine derivatives) can tailor surface chemistry for gas storage or catalysis .
Q. What challenges arise when analyzing catalytic activity discrepancies in asymmetric reactions involving this compound?
Data contradictions in catalysis studies often stem from:
- Purity Variability : Trace impurities (e.g., unreacted precursors) can alter reaction pathways. Use HPLC or GC-MS to verify compound purity (>95% by area) .
- Stereoelectronic Effects : Substituent orientation on the furan ring (e.g., phenyl groups) may sterically hinder catalytic sites. Computational modeling (DFT) helps predict electronic interactions .
- Reaction Medium : Solvent polarity and temperature modulate activation energy. Systematic screening using Design of Experiments (DoE) methodologies is recommended .
Q. What strategies optimize the compound’s stability in high-temperature applications?
- Thermal Gravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., stability up to 240°C observed in analogous coordination polymers) .
- Derivatization : Esterification of carboxylic acid groups (e.g., methyl esters) reduces hygroscopicity and enhances thermal resilience .
- Composite Formation : Embedding in silica matrices or graphene oxide composites improves thermal and mechanical stability .
Q. How does the compound’s fluorescence or electronic properties align with applications in optoelectronics?
The conjugated furan-phenyl system may exhibit fluorescence emission in the UV-vis range. Key steps for evaluation include:
- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating capabilities.
- Photoluminescence Spectroscopy : Quantify quantum yields and Stokes shifts in thin films or solutions.
- Theoretical Calculations : Use TD-DFT to correlate experimental spectra with electronic transitions .
Methodological Notes
- Safety : Handle with PPE (gloves, goggles) due to irritant properties (H315, H319). Use fume hoods for solvent-based reactions .
- Data Reproducibility : Document reaction parameters (e.g., stoichiometry, heating rates) meticulously. Cross-validate results with independent techniques (e.g., XRD and BET for porosity measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
